4-Amino-1-methylisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-1-methylisoquinoline involves several methods . One method involves the reaction with ammonium hydroxide and copper (II) sulfate at 170 - 180°C for 20 hours . Another method involves a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones via a tandem reaction of arynes and oxazoles .Molecular Structure Analysis
The molecular formula of 4-Amino-1-methylisoquinoline is C10H10N2. The InChI Key is IKGHEEPPWYLINL-UHFFFAOYSA-N. The Canonical SMILES is CC1=NC=C (C2=CC=CC=C12)N.Chemical Reactions Analysis
The chemical reactions involving 4-Amino-1-methylisoquinoline include a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones via a tandem reaction of arynes and oxazoles . This reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .Scientific Research Applications
Antineoplastic Properties : 4-Amino-1-methylisoquinoline derivatives have been studied for their antineoplastic activities. For instance, 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a derivative, showed potent inhibition of ribonucleoside diphosphate reductase and significant antineoplastic activity against various murine neoplasms (Agrawal et al., 1977). Additionally, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of 4-Amino-1-methylisoquinoline, were synthesized and evaluated for their antineoplastic activity in mice bearing the L1210 leukemia (Liu et al., 1995).
Pharmacological Evaluation : Some tetrahydroisoquinoline derivatives, which are structurally related to 4-Amino-1-methylisoquinoline, have been evaluated for their potential in treating depression and other central nervous system disorders. For example, 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines have been studied for their antidepressant action, showing promising results (Zára-Kaczián et al., 1986).
Cytotoxic Evaluation of Aminoquinones : A study reported the synthesis of various isoquinolinequinones, including those with 4-methylisoquinoline structures, and their in vitro cytotoxic activity against several human tumor cell lines. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone showed potent activity against cancer cell lines (Delgado et al., 2012).
Synthesis and Mechanism of Action : Various synthesis methods have been developed for 4-Amino-1-methylisoquinoline derivatives. A study on the synthesis and mechanism of 4-aminoquinoline-based DNA methyltransferase inhibitors revealed insights into their interaction with DNA and potential use in treating diseases with deregulated DNA methylation, such as cancer (Gros et al., 2014).
Electrochemical Sensors for Drug Determination : The development of electrochemical sensors for the determination of 4-aminoquinoline drugs in biological and environmental samples has been explored. This is crucial for monitoring the presence and concentration of these drugs, given their potential toxic side-effects (Matrouf et al., 2022).
Future Directions
properties
IUPAC Name |
1-methylisoquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHEEPPWYLINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444615 | |
Record name | 4-Amino-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylisoquinoline | |
CAS RN |
104704-41-8 | |
Record name | 1-Methyl-4-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104704-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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